![molecular formula C21H19F2N3O2 B2916702 (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1172736-64-9](/img/structure/B2916702.png)
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
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Description
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone, a novel bioactive heterocycle, has been synthesized and evaluated for its structural characteristics through various analytical techniques. The compound crystallizes in the monoclinic crystal system and adopts a stable conformation facilitated by inter and intra-molecular hydrogen bonds. This stability is crucial for its biological activity and was further investigated using Hirshfeld surface analysis to understand the intermolecular interactions in its solid state (Benaka Prasad et al., 2018).
Anticonvulsant and Sodium Channel Blocking Properties
A series of novel derivatives containing the 1,2,4-triazin-6-yl and benzo[d]isoxazol-3-yl moieties have demonstrated significant anticonvulsant activities. These compounds were synthesized and evaluated using the maximal electroshock (MES) test. The MES test revealed that certain derivatives showed potent anticonvulsant activity with a high protective index, suggesting a potential mechanism of action involving sodium channel blockade (Malik & Khan, 2014).
Anticancer and Antimicrobial Activities
A novel series of derivatives related to the compound have been synthesized and characterized, showing promising anti-cancer activity against specific cancer cell lines, such as the MCF-7 breast carcinoma cell line. These compounds have also been evaluated for their antibacterial and antifungal activities, demonstrating moderate efficacy against certain strains of bacteria and fungi (Naik, Mahanthesha, & Suresh, 2022).
Catalyst- and Solvent-Free Synthesis
Research has developed an efficient approach for the synthesis of related heterocyclic amides through a catalyst- and solvent-free process, utilizing microwave-assisted techniques. This method emphasizes the importance of sustainable and green chemistry principles in the synthesis of bioactive compounds, which could extend to the synthesis of the compound (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
(2-fluorophenyl)-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c22-16-9-7-14(8-10-16)12-19-24-25-20(28-19)15-4-3-11-26(13-15)21(27)17-5-1-2-6-18(17)23/h1-2,5-10,15H,3-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTOWAQSPMBTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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